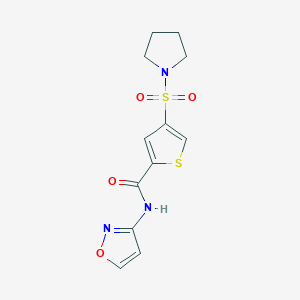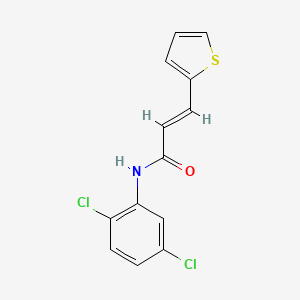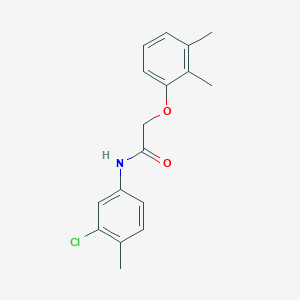![molecular formula C20H24N4O3 B5612679 2-[1-cyclohexyl-5-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5612679.png)
2-[1-cyclohexyl-5-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals that are notable for their complex molecular structure, involving a cyclohexyl group, a benzofuran moiety, and a 1,2,4-triazole ring. Such compounds are of interest in medicinal chemistry for their potential biological activities and diverse chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic substrates. For example, compounds with similar structures have been synthesized through reactions that include the formation of amide bonds, introduction of methoxy groups, and the construction of triazole rings via cyclization processes (Saberi et al., 2006). These methods highlight the complexity and the precision required in synthesizing such intricate molecules.
Molecular Structure Analysis
Molecular structure analysis of compounds within this category typically involves X-ray crystallography or NMR spectroscopy to determine the spatial arrangement of atoms. The crystal structure can reveal the conformation of the molecule, including the planarity or non-planarity of aromatic systems and the orientation of substituents, which is crucial for understanding the compound's reactivity and interaction with biological targets (Orek et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound or its analogs can include nucleophilic substitution, cyclization, and amide bond formation. The presence of functional groups such as the methoxy and acetamide moieties influences the compound's reactivity, allowing for further functionalization or modification (Wang Sheng-qing, 2010). These reactions are fundamental for the synthesis of derivatives with varied biological activities.
properties
IUPAC Name |
2-[1-cyclohexyl-5-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-12-15-9-8-14(26-2)10-16(15)27-19(12)20-22-18(11-17(21)25)23-24(20)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGRTCMOOQMLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C3=NC(=NN3C4CCCCC4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5612602.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5612609.png)
![3-fluoro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5612635.png)
![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5612637.png)


![N-(5-chloro-2-methoxybenzyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5612655.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5612662.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(3R*,4R*)-4-(4-morpholinyl)tetrahydro-3-furanyl]benzamide](/img/structure/B5612666.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[5-(2-fluorophenyl)-2-furyl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5612686.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5612690.png)
